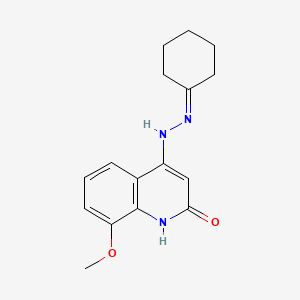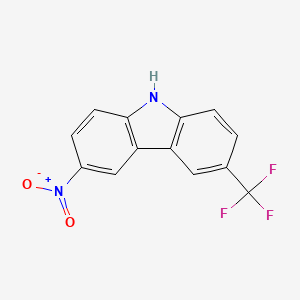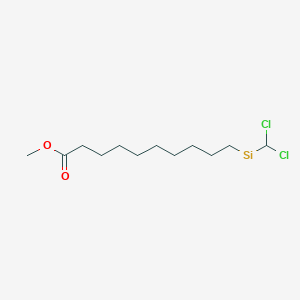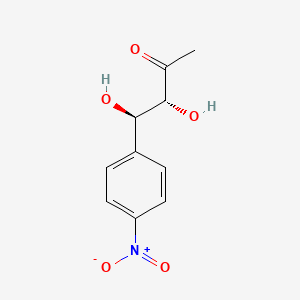
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by selective reduction and hydroxylation steps. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine, altering the compound's properties.
Substitution: The nitro group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: 3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one can be converted to 3,4-dihydroxy-4-(4-nitrophenyl)butan-2-one carboxylic acid.
Reduction: The nitro group can be reduced to form 3,4-dihydroxy-4-(4-aminophenyl)butan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate cellular processes and lead to desired therapeutic outcomes.
Comparación Con Compuestos Similares
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
3,4-Dihydroxybutanone: Lacks the nitrophenyl group.
4-Nitrophenol: Contains a nitro group but lacks the dihydroxybutanone structure.
3,4-Dihydroxybenzoic acid: Contains hydroxyl groups but lacks the nitro group and butanone structure.
Propiedades
Número CAS |
875907-56-5 |
|---|---|
Fórmula molecular |
C10H11NO5 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
(3R,4R)-3,4-dihydroxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO5/c1-6(12)9(13)10(14)7-2-4-8(5-3-7)11(15)16/h2-5,9-10,13-14H,1H3/t9-,10+/m0/s1 |
Clave InChI |
GTMONXUDXSKDCE-VHSXEESVSA-N |
SMILES isomérico |
CC(=O)[C@@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)O |
SMILES canónico |
CC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


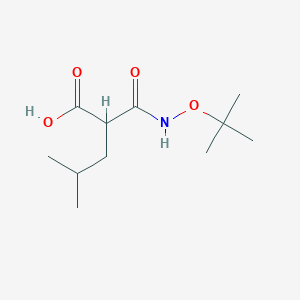
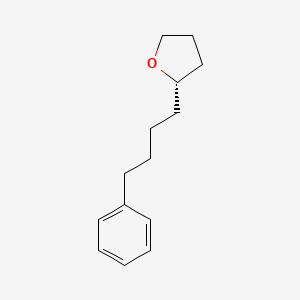
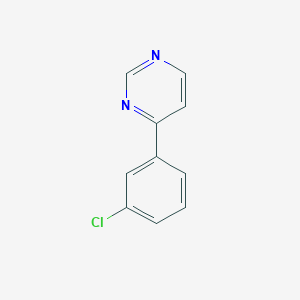
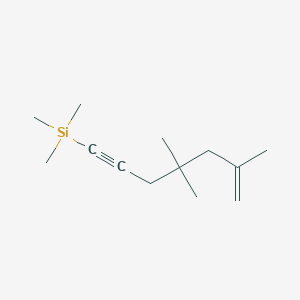
![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)
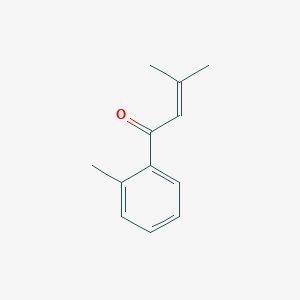
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
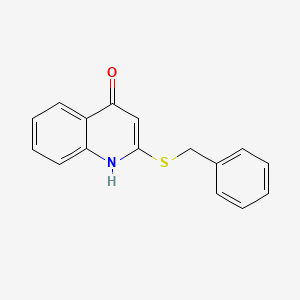
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
